
Amyloid beta-protein(6-20)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amyloid beta-protein(6-20) is a peptide fragment derived from the larger amyloid beta-protein, which is associated with the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease. This specific fragment, consisting of amino acids 6 to 20, is of particular interest due to its role in the aggregation process and its potential implications in neurodegenerative diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of amyloid beta-protein(6-20) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of amyloid beta-protein(6-20) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. High-performance liquid chromatography (HPLC) is used for purification, and mass spectrometry confirms the peptide’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Amyloid beta-protein(6-20) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Amyloid beta-protein(6-20) has numerous applications in scientific research:
Chemistry: Used to study peptide aggregation and the formation of amyloid fibrils.
Biology: Investigates the role of amyloid beta-protein in cellular processes and neurodegeneration.
Medicine: Serves as a model for developing therapeutic agents targeting amyloid beta-protein aggregation in Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid beta-protein in biological samples.
Mécanisme D'action
Amyloid beta-protein(6-20) exerts its effects primarily through its ability to aggregate and form fibrils. The aggregation process involves:
Nucleation: Initial formation of small aggregates or oligomers.
Elongation: Growth of these aggregates into larger fibrils.
Maturation: Formation of stable, insoluble amyloid plaques.
Molecular targets include cellular membranes and receptors, where the aggregated peptide can disrupt normal cellular functions, leading to neurotoxicity and cell death. Pathways involved include oxidative stress, inflammation, and disruption of calcium homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amyloid beta-protein(1-42): A longer fragment that is more prone to aggregation and is a major component of amyloid plaques.
Amyloid beta-protein(1-40): Another fragment that is less prone to aggregation compared to amyloid beta-protein(1-42).
Tau protein: Another protein associated with neurodegenerative diseases, forming neurofibrillary tangles instead of plaques.
Uniqueness
Amyloid beta-protein(6-20) is unique due to its specific sequence, which plays a critical role in the early stages of amyloid aggregation. Its shorter length compared to other amyloid beta-protein fragments makes it a valuable model for studying the initial steps of aggregation and for developing targeted therapeutic interventions.
Propriétés
Formule moléculaire |
C86H119N23O23 |
|---|---|
Poids moléculaire |
1843.0 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H119N23O23/c1-45(2)29-59(83(128)109-72(47(5)6)84(129)104-61(30-48-15-9-7-10-16-48)79(124)106-65(86(131)132)32-49-17-11-8-12-18-49)102-75(120)56(19-13-14-28-87)98-76(121)57(24-26-67(89)112)99-80(125)62(34-52-38-91-43-95-52)103-81(126)63(35-53-39-92-44-96-53)105-85(130)71(46(3)4)108-77(122)58(25-27-69(114)115)100-78(123)60(31-50-20-22-54(111)23-21-50)97-68(113)40-93-74(119)66(41-110)107-82(127)64(36-70(116)117)101-73(118)55(88)33-51-37-90-42-94-51/h7-12,15-18,20-23,37-39,42-47,55-66,71-72,110-111H,13-14,19,24-36,40-41,87-88H2,1-6H3,(H2,89,112)(H,90,94)(H,91,95)(H,92,96)(H,93,119)(H,97,113)(H,98,121)(H,99,125)(H,100,123)(H,101,118)(H,102,120)(H,103,126)(H,104,129)(H,105,130)(H,106,124)(H,107,127)(H,108,122)(H,109,128)(H,114,115)(H,116,117)(H,131,132)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-/m0/s1 |
Clé InChI |
PEYUPHYMHXCXIE-JLJXFHRGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


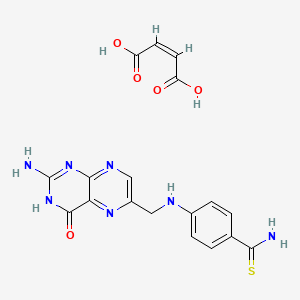
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
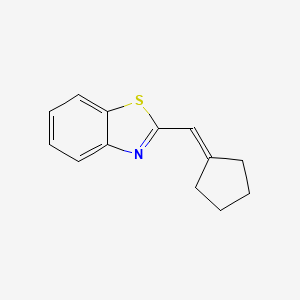
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
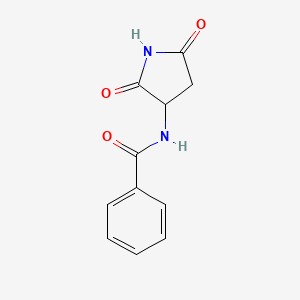
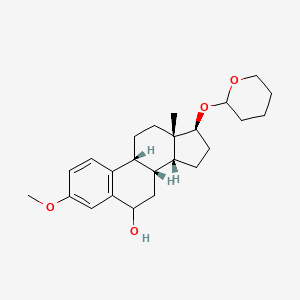
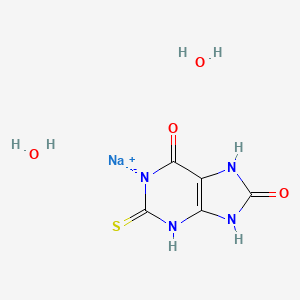
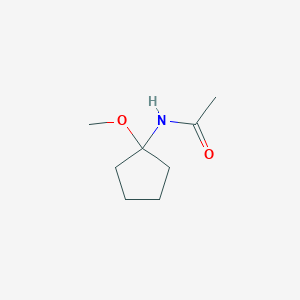
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)

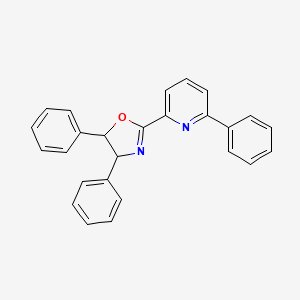
![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
